N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can be achieved through a multi-step process. One common method involves the condensation of 3-methoxy-1-methylpyrazole with benzylamine, followed by the formation of the hydrochloride salt. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free or green chemistry approaches may also be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted pyrazole derivatives .
Scientific Research Applications
N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Comparison: N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C12H16ClN3O |
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Molecular Weight |
253.73 g/mol |
IUPAC Name |
N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-15-9-11(12(14-15)16-2)13-8-10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H |
InChI Key |
ZMXPSMKDUHIUCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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